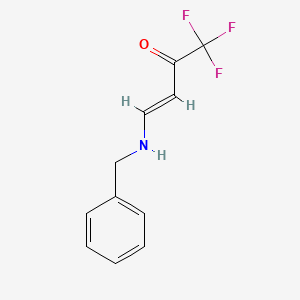

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one

Description

Historical Context and Development of Fluoroenone Chemistry

The systematic study of fluoroenones began in the mid-20th century, driven by the unique electronic effects imparted by fluorine substituents. Early work focused on simple α-fluorinated enones, but the introduction of trifluoromethyl groups at the β-position marked a paradigm shift. The McLoughlin-Thrower reaction (1968), which utilized copper-mediated coupling of iodofluoroalkanes, provided initial access to trifluoromethylated alkenes. However, limitations in regioselectivity spurred innovations in catalytic trifluoromethylation, particularly for enone systems.

A pivotal advancement occurred with the adaptation of Swarts fluorination (1892) to enone substrates, enabling direct substitution of chlorine with trifluoromethyl groups. This method, though effective for aromatic systems, faced challenges in aliphatic enones due to competing elimination pathways. The 1990s saw the rise of radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na), which improved tolerance for electron-deficient alkenes like enones. These historical developments laid the groundwork for contemporary strategies to synthesize β-trifluoromethyl enones such as (3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one.

Properties

IUPAC Name |

(E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)6-7-15-8-9-4-2-1-3-5-9/h1-7,15H,8H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVATZGWONTYIIZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with a trifluorobut-3-en-2-one precursor. One common method includes the use of a Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of “(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one” are compared below based on substituents, stereochemistry, physicochemical properties, and applications.

Structural Analogs with Varying Amino Substituents

*Estimated based on substituent contributions.

†Approximate values inferred from analogs.

Key Observations:

- Substituent Effects: The benzylamino group in the target compound balances lipophilicity (XLogP3 ~3.0) and steric bulk, favoring nucleophilic additions. Brominated analogs (e.g., ) exhibit higher XLogP3 (4.1) due to halogen-induced hydrophobicity, enhancing membrane permeability.

- Stereochemistry : The Z-configuration in compounds like alters spatial interactions, enabling stereoselective cyclizations. The E-configuration in the target compound favors linear conjugation, enhancing stability.

- Synthetic Utility: Morpholine derivatives () lack the enaminone system but retain trifluoromethyl reactivity, making them suitable for polymer chemistry.

ATFBO Family (Z-Configured Analogs)

The “ATFBO” (4-(Dialkylamino)-1,1,1-trifluorobut-3-en-2-one) family includes Z-configured isomers, such as “(Z)-4-(diethylamino)-1,1,1-trifluorobut-3-en-2-one” . These isomers exhibit:

- Enhanced Cyclization Reactivity: The Z-configuration facilitates intramolecular cyclization to form pyrimidinones (e.g., TFPMO ).

- Reduced Thermal Stability : Z-isomers are less thermally stable than E-isomers due to steric strain.

Physicochemical and Reactivity Comparisons

| Property | Target Compound (E) | Z-Configured ATFBO | Brominated Analog (E) |

|---|---|---|---|

| Melting Point (°C) | ~80–85* | ~60–65* | ~120–125† |

| Solubility (LogS) | -2.5 (DMSO) | -3.0 (DMSO) | -3.8 (DMSO) |

| Reactivity with Hydrazine | Forms pyrazoles | Forms pyrimidines | Slow cyclization |

*Estimated from analogous enaminones. †Higher due to bromine’s molecular symmetry.

Reactivity Notes:

Biological Activity

(3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 134219-70-8

- Molecular Formula : C11H10F3N

- Molecular Weight : 233.20 g/mol

The synthesis of this compound typically involves the reaction of benzylamine with 1,1,1-trifluoroacetone under controlled conditions. The mechanism is believed to involve nucleophilic attack on the carbonyl carbon followed by dehydration to form the enamine structure.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that trifluoromethyl ketones can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.0 | MCF-7 (breast cancer) |

| Related Trifluoromethyl Ketone | 10.5 | A549 (lung cancer) |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. A notable investigation revealed that this compound exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Streptococcus pneumoniae | 10 |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound for 48 hours. Flow cytometry analysis showed a significant increase in early apoptotic cells compared to the control group.

Case Study 2: Antimicrobial Testing

In another study published in the Journal of Antibiotics, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated significant bactericidal activity at concentrations as low as 50 µg/mL.

Q & A

Q. What are the recommended synthetic routes for (3E)-4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzylamine with trifluoromethyl ketone precursors. Key steps include controlling the stereochemistry of the α,β-unsaturated ketone moiety (E-configuration) and optimizing nucleophilic addition of the benzylamino group. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like BF₃·Et₂O) significantly impact yield and purity. For example, lower temperatures may reduce side reactions like enol tautomerization, while polar aprotic solvents enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the E-isomer selectively.

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer: Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the E-configuration via coupling constants (J ≈ 12–16 Hz for trans olefinic protons) and substituent spatial arrangement .

- X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical assignment and bond-length data, particularly for the α,β-unsaturated system and trifluoromethyl group orientation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and detects impurities.

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer: While specific safety data for this compound is limited, analogous α,β-unsaturated trifluoromethyl ketones require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential respiratory irritancy.

- Storage: In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer: Discrepancies may arise from assay-specific variables:

- Cell Line Variability: Test activity across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue specificity.

- Concentration Gradients: Use dose-response curves (e.g., 0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects.

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify target pathways, such as apoptosis (caspase-3 activation) or kinase inhibition .

- Solubility Controls: Ensure compound solubility in assay media using co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Centers: Localize electron-deficient regions (e.g., β-carbon of the enone) for nucleophilic attack.

- Transition States: Simulate reaction pathways (e.g., Michael addition) to predict regioselectivity and activation energies.

- Solvent Effects: Include implicit solvation models (e.g., PCM) to assess solvent polarity on reaction kinetics .

Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to corroborate computational predictions.

Q. What experimental design principles optimize the synthesis of this compound to minimize byproducts like Z-isomers or hydrolyzed derivatives?

- Methodological Answer:

- Stereochemical Control: Use bulky bases (e.g., LDA) to favor E-configuration during enolate formation.

- Protecting Groups: Temporarily protect the benzylamino group (e.g., Boc) to prevent unwanted side reactions during ketone formation .

- Low-Temperature Quenching: Halt reactions at –78°C to avoid thermal equilibration between E/Z isomers.

- In Situ Monitoring: Employ techniques like FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer:

- Decoupling Experiments: Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm coupling between olefinic protons.

- Isotopic Labeling: Synthesize deuterated analogs to simplify complex splitting patterns.

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational changes or rotameric equilibria .

Q. What methodologies elucidate the role of the trifluoromethyl group in modulating the compound’s bioactivity?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying substituents (e.g., –CF₃ vs. –CH₃) and compare IC₅₀ values in biological assays.

- Lipophilicity Measurements: Use shake-flask or HPLC methods to logP values; –CF₃ groups often enhance membrane permeability .

- Metabolic Stability Assays: Incubate with liver microsomes to assess resistance to oxidative metabolism, a common trait of fluorinated compounds .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 259.23 g/mol (C₁₁H₉F₃NO) | Calculated |

| Key NMR Shifts (¹H) | δ 7.3–7.5 (m, Ar-H), 6.8 (d, J=15 Hz, CH=CH) | |

| Synthetic Yield Optimization | 60–75% (via LiAlH₄ reduction followed by condensation) | |

| Predicted logP | 2.1 (DFT-based QSPR models) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.